molecular formula C13H25N3O2S B2952008 3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea CAS No. 2380099-77-2

3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea

Cat. No.: B2952008
CAS No.: 2380099-77-2
M. Wt: 287.42
InChI Key: HTIKWRLZUOLYQY-UHFFFAOYSA-N
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Description

3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiane ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkyl halide under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Coupling with Urea: The final step involves the coupling of the morpholine-thiane intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring may interact with biological membranes, while the thiane ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1-{[4-(piperidin-4-yl)thian-4-yl]methyl}urea: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-Ethyl-1-{[4-(pyrrolidin-4-yl)thian-4-yl]methyl}urea: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the thiane and morpholine rings in a single molecule provides a versatile scaffold for further functionalization and exploration in various applications.

Properties

IUPAC Name

1-ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2S/c1-2-14-12(17)15-11-13(3-9-19-10-4-13)16-5-7-18-8-6-16/h2-11H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIKWRLZUOLYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1(CCSCC1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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